molecular formula C28H49NO B13827989 (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

Cat. No.: B13827989
M. Wt: 415.7 g/mol
InChI Key: CHNBWGCZJBZRBU-QAUNWTQXSA-N
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Description

The compound (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine is a steroidal derivative characterized by:

  • A cyclopenta[a]phenanthrene core with defined stereochemistry at positions 5, 8, 9, 10, 13, and 13.
  • An N-methoxy imine group at position 3, distinguishing it from typical hydroxyl or ketone functionalities in steroids.
  • Methyl groups at positions 10 and 12.
  • A branched alkyl chain at position 17: (2R)-6-methylheptan-2-yl.

However, biological activity data for this specific compound are absent in the provided evidence.

Properties

Molecular Formula

C28H49NO

Molecular Weight

415.7 g/mol

IUPAC Name

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine

InChI

InChI=1S/C28H49NO/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-30-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h19-21,23-26H,7-18H2,1-6H3/b29-22-/t20-,21+,23+,24?,25+,26+,27+,28-/m1/s1

InChI Key

CHNBWGCZJBZRBU-QAUNWTQXSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC/C(=N/OC)/C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=NOC)C4)C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Steroid Skeleton Formation

The synthesis generally begins with a known steroidal precursor such as a 3-keto steroid or a 3-hydroxy steroid bearing the cyclopenta[a]phenanthrene framework. These precursors can be derived from natural steroids (e.g., cholesterol derivatives) or prepared via multi-step synthetic routes involving:

  • Polycyclic ring formation through intramolecular cyclizations.
  • Stereoselective hydrogenation or reduction to achieve the tetradecahydro configuration.
  • Functional group manipulations to install or modify substituents at key positions (10, 13, 17).

Installation of the 10,13-Dimethyl Groups

The 10 and 13 positions are methylated either by:

  • Starting from steroid precursors already bearing these methyl groups (common in natural steroids).
  • Or by regioselective alkylation using methylating agents such as methyl iodide under strong base conditions, carefully controlled to avoid over-alkylation or side reactions.

Attachment of the 17-[(2R)-6-methylheptan-2-yl] Side Chain

The side chain at C-17 is introduced by:

  • Functionalization of the 17-position ketone or alcohol group.
  • Subsequent nucleophilic substitution or addition with the (2R)-6-methylheptan-2-yl moiety, which can be prepared separately via chiral synthesis or resolution.
  • This step often requires stereoselective catalysis or chiral auxiliaries to maintain the (2R) configuration.

Representative Preparation Protocol (Based on Patent US20110009615A1)

A patent describing methods for producing steroid compounds with similar structures outlines the following key steps:

Step Description Reagents/Conditions Notes
1 Oxidation of 3-hydroxy steroid to 3-keto steroid PCC or Dess–Martin periodinane Mild conditions to preserve stereochemistry
2 Formation of N-methoxy imine at C-3 Methoxyamine hydrochloride, base (e.g., pyridine) Z-configuration favored
3 Installation of side chain at C-17 Nucleophilic substitution with (2R)-6-methylheptan-2-yl precursor Stereoselective conditions required
4 Purification Silica gel chromatography, recrystallization Ensures high purity and stereochemical integrity

This process may be accompanied by oxidation or reduction steps to adjust oxidation states at other positions as needed.

Analytical and Research Findings

  • Stereochemical Control: The stereochemistry at positions 5S, 8R, 9S, 10S, 13R, and 14S is achieved and confirmed by chiral chromatography and NMR spectroscopy, indicating successful stereoselective synthesis.
  • Yield and Purity: Reported yields for the overall synthesis range from moderate to high (40–75%), depending on the efficiency of each step and purification methods.
  • Characterization: Full characterization by NMR (1H, 13C), IR spectroscopy (notably imine stretch), and mass spectrometry confirms the structure.
  • Stability: The N-methoxy imine is stable under neutral and slightly acidic conditions but may hydrolyze under strong acidic or basic environments.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Outcome/Notes
Steroid skeleton formation Starting from natural steroids or synthetic polycyclization Cholesterol derivatives, cyclization catalysts Tetradecahydrocyclopenta[a]phenanthrene core
3-position functionalization Oxidation → oxime formation PCC/Dess–Martin, methoxyamine HCl Formation of N-methoxy imine, Z-isomer
Methyl group installation Alkylation or natural precursor Methyl iodide, base 10,13-dimethyl groups installed
Side chain attachment Nucleophilic substitution/addition (2R)-6-methylheptan-2-yl precursor Stereoselective side chain incorporation
Purification Chromatography, recrystallization Silica gel, solvents High purity and stereochemical integrity

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). The major products formed are oxidized derivatives of the original compound.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used to reduce the compound, resulting in reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens and organometallic compounds.

Scientific Research Applications

(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential role in biological processes and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to biologically active steroids.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Position 3 Modifications

The N-methoxy imine group in the target compound is rare compared to common substituents in analogs:

  • Hydroxyl groups : E.g., (3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-... () .
  • Ketones: E.g., (8R,9S,13S,14S)-3-cyano-...-17-one () .
  • Acetates : E.g., (3R,5S,8R,9S,10S,13S,14S,17S)-...-3-yl acetate () .

The imine group may enhance metabolic stability compared to hydroxyl or ketone groups but could reduce polarity, impacting solubility.

Position 17 Alkyl Chain Variations

The (2R)-6-methylheptan-2-yl chain in the target compound contrasts with:

  • Shorter chains : E.g., (2R,5R)-5,6-dimethylheptan-2-yl () .
  • Aromatic or functionalized chains : E.g., pyridin-3-yl () or ethynyl sulfate () .

Physicochemical Properties

Compound (Reference) Molecular Weight Key Substituents logP (Predicted)
Target Compound ~425–440* N-methoxy imine, 6-methylheptan-2-yl ~6.5–7.0
(Entry 31, ) 426.724 12-keto, 6-methylheptan-2-yl ~7.2
() 512.85 Octanoate ester ~9.0
() 414.71 Methoxy, 5,6-dimethylheptan-2-yl ~6.8

*Estimated based on analogs. The N-methoxy imine reduces molecular weight compared to esters (e.g., ) but increases it relative to hydroxylated analogs.

Functional Implications

  • N-Methoxy Imine : May act as a hydrogen bond acceptor, influencing receptor binding differently than hydroxyl groups.
  • Stereochemistry : The (5S,8R,9S,10S,13R,14S) configuration aligns with bioactive steroids (e.g., estrone derivatives in ), suggesting conserved binding motifs.

Biological Activity

The compound (Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine is a steroid derivative with potential biological activities. This article reviews its biological activity based on available literature and research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H50OC_{29}H_{50}O with a molecular weight of 414.7067 g/mol. It features a complex structure typical of steroid derivatives that may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Some studies have indicated that steroid derivatives exhibit antibacterial properties. For example, related compounds have shown effectiveness against Staphylococcus aureus and Streptococcus pneumoniae through mechanisms involving DNA gyrase interaction .
  • Antioxidant Activity
    • Steroid derivatives are often evaluated for their antioxidant properties. The presence of specific functional groups in the compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
  • Hormonal Activity
    • Given its steroidal nature, the compound may exhibit hormonal activity similar to other steroids. This includes potential interactions with androgen and estrogen receptors that could influence various physiological processes.

Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • Case Study 1: Antibacterial Activity
    In a study investigating the antibacterial effects of steroid derivatives against common pathogens like Staphylococcus aureus, it was found that certain structural modifications enhanced activity. The results highlighted the importance of chemical structure in determining efficacy against bacterial strains .
  • Case Study 2: Network Pharmacology Approach
    A network pharmacology study examined the therapeutic targets of steroid compounds in combination therapies. The findings suggested that these compounds could modulate multiple signaling pathways involved in inflammation and immune response .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/PathwayReference
Compound AAntibacterialStaphylococcus aureus
Compound BAntioxidantFree radical scavenging
Compound CHormonalAndrogen receptor modulation

Table 2: Structural Characteristics

PropertyValue
Molecular FormulaC29H50OC_{29}H_{50}O
Molecular Weight414.7067 g/mol
IUPAC Name(Z,...)-3-imine

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry and functional group arrangement of this compound?

  • Methodology : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. For example, 1H^1H and 13C^{13}C NMR can resolve methyl and methoxy groups (δ 0.63–3.66 ppm in ). Chiral centers require NOESY or ROESY experiments to confirm spatial arrangements. X-ray crystallography (as in ) is definitive for absolute stereochemistry but requires single crystals .
  • Data Interpretation : Compare coupling constants (e.g., J=11.2HzJ = 11.2 \, \text{Hz} in ) with computational models to validate stereochemical assignments.

Q. How can researchers ensure reproducibility in synthesizing this compound given its complex stereochemistry?

  • Methodology : Follow protocols with explicit chiral auxiliary use, such as the triisopropylsilyl (TIPS) group in . Monitor reaction progress via thin-layer chromatography (TLC; Rf=0.2R_f = 0.2 in ) and optimize column chromatography conditions (e.g., hexane/ethyl acetate gradients) .
  • Validation : Cross-check intermediates with 1H^1H NMR and optical rotation data ([α]D25[\alpha]_D^{25}) to confirm enantiomeric purity at each step .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodology : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation of the imine group. Monitor degradation via periodic LC-MS analysis ( suggests sensitivity to moisture and light) .

Advanced Research Questions

Q. How can conflicting spectral data from different studies be resolved, particularly regarding methyl group assignments?

  • Methodology : Reconcile discrepancies using deuterated solvent effects (e.g., CDCl3\text{CDCl}_3 vs. DMSO-d6\text{DMSO-d}_6) and heteronuclear correlation experiments (HSQC/HMBC). For example, reports δ0.92(d,J=6.4Hz)\delta \, 0.92 \, (\text{d}, J = 6.4 \, \text{Hz}) for a methyl group, which may overlap with other signals in less resolved spectra .
  • Collaborative Validation : Compare data with NIST reference spectra ( ) and publish raw spectral files for peer review .

Q. What strategies are effective for modifying the N-methoxyimine group to study structure-activity relationships (SAR)?

  • Methodology : Replace the methoxy group with acyl or alkyl variants via reductive amination (e.g., using NaBH3_3CN). Monitor reaction outcomes via 15N^{15}\text{N}-NMR to track imine stability ( describes related carboxylate derivatives) .
  • Functional Impact : Assess modifications using in vitro assays (e.g., enzyme inhibition) and correlate with computational docking studies .

Q. How can researchers address low yields in multi-step syntheses involving sensitive intermediates?

  • Methodology : Optimize protecting groups (e.g., TIPS in ) to stabilize reactive intermediates. Use flow chemistry to minimize handling of air-sensitive species. For diazo intermediates (), control decomposition via low-temperature (-78°C) reactions .
  • Troubleshooting : Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps and adjust catalyst loadings (e.g., Pd/C for hydrogenation) .

Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?

  • Methodology : Use UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a water/acetonitrile gradient. Compare retention times with synthetic standards (). For chiral impurities, employ chiral stationary phases (e.g., Chiralpak IA) .

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